Ceramide trihexosides (bottom spot)

Lipidomics Mass Spectrometry Chromatography

This 'bottom spot' Ceramide trihexosides (Gb3) standard is uniquely enriched in 2-hydroxy C24:0/C24:1 fatty acyl chains, providing distinct TLC mobility and LC-MS/MS retention time versus non-hydroxylated isoforms. Isolated from porcine RBCs with ≥98% purity, it is the definitive calibrator for accurate Fabry disease biomarker quantification and Shiga toxin receptor analysis. Avoid quantitative error from generic Gb3 substitutes.

Molecular Formula C60H113NO19
Molecular Weight 1153 (2-hydroxytetracosanoyl)
Cat. No. B1164826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeramide trihexosides (bottom spot)
SynonymsCTH with hydroxy fatty acid side chain
Molecular FormulaC60H113NO19
Molecular Weight1153 (2-hydroxytetracosanoyl)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:500 ugSolvent:nonePurity:98+%Physical solid

Ceramide Trihexosides (Bottom Spot): Structural Identity and Differential Procurement Profile


Ceramide trihexosides (CTH), also known as globotriaosylceramide (Gb3, GL-3), constitute a glycosphingolipid class characterized by a ceramide-linked trisaccharide (Galα1→4Galβ1→4Glcβ1→) [1]. The designation 'bottom spot' denotes a specific TLC-separable molecular species enriched in 2-hydroxy fatty acyl chains (primarily 2-OH C24:0/C24:1), distinguishing it from the non-hydroxylated 'top spot' fraction . This product is isolated from porcine red blood cells and presents as a solid with a defined fatty acid composition, making it a preferred standard for precise lipidomic applications [2].

Ceramide Trihexosides (Bottom Spot): Structural Determinants of Substitution Risk


Generic substitution with other CTH isoforms or related neutral glycosphingolipids introduces significant quantitative error due to divergent fatty acid composition and chromatographic behavior [1]. The 'bottom spot' fraction is uniquely characterized by hydroxylated fatty acids (2-OH C24:0/C24:1), conferring altered polarity, TLC mobility, and mass spectrometric signature relative to non-hydroxylated 'top spot' variants . Furthermore, using lactosylceramide or globotetraosylceramide—which lack the terminal α-galactose residue—completely abolishes binding to critical ligands such as Shiga toxin and fails to recapitulate the metabolic accumulation signature of Fabry disease [2].

Ceramide Trihexosides (Bottom Spot): Quantitative Differential Evidence vs. Closest Analogs


Molecular Speciation: Bottom Spot vs. Top Spot Fatty Acid Hydroxylation

Ceramide trihexosides (bottom spot) contains a 2-hydroxy tetracosanoyl fatty acyl chain (2-OH C24:0), whereas the 'top spot' fraction contains non-hydroxylated stearoyl (C18:0) chains . This structural divergence directly alters TLC mobility, producing a slower-migrating 'bottom' band versus the faster 'top' band under standard neutral glycolipid separation conditions .

Lipidomics Mass Spectrometry Chromatography

Diagnostic Specificity: Gb3 (Bottom Spot) vs. Lyso-Gb3 as Fabry Disease Biomarkers

In classic male Fabry patients, plasma Gb3 (ceramide trihexoside) concentrations are elevated approximately 3-fold above normal, whereas plasma lyso-Gb3 (the deacylated form) is elevated approximately 250-fold [1]. While lyso-Gb3 offers superior sensitivity for female heterozygotes, Gb3 measurement remains a direct and validated pharmacodynamic marker for monitoring tissue substrate burden during enzyme replacement therapy (ERT) [2].

Fabry Disease Biomarkers Clinical Chemistry

Receptor Function: CTH (Bottom Spot) vs. Lactosylceramide in Shiga Toxin Binding

Ceramide trihexoside (Gb3) functions as the high-affinity cellular receptor for Shiga toxin and Shiga-like toxins, requiring the terminal α-galactose residue of the trisaccharide head group for binding [1]. In contrast, lactosylceramide (CDH), which lacks this terminal galactose, does not bind these toxins [2]. This differential binding is the basis for diagnostic TLC overlay assays and for understanding the tissue tropism of Shiga toxin-producing E. coli infections.

Toxin Receptor Glycosphingolipid Microbiology

Purity Specification: Bottom Spot (≥98%) vs. Top Spot (≥95%) Analytical Grade

Commercially available ceramide trihexosides (bottom spot) from porcine RBC is routinely supplied at ≥98% purity as determined by TLC, with identity confirmed by mass spectrometry [1]. In contrast, the 'top spot' fraction is typically specified at ≥95% purity . This differential purity grade impacts the accuracy of quantitative assays, particularly when used as an external calibration standard for HPLC or LC-MS/MS.

Analytical Standards Quality Control Lipidomics

Fatty Acyl Chain Length: Bottom Spot (C24:0-OH) vs. Unspecified CTH Isoforms

The ceramide trihexosides (bottom spot) product is characterized by a predominant 2-hydroxy tetracosanoyl (2-OH C24:0) fatty acyl chain, with a molecular weight of approximately 1153 Da . This contrasts with other commercial CTH preparations, which may contain a mixture of non-hydroxylated fatty acyl chain lengths (e.g., C22:0, C24:0) or be specified as stearoyl (C18:0) in the 'top spot' fraction [1]. The defined 2-hydroxy C24:0 composition of the bottom spot is critical for studies where fatty acid hydroxylation influences membrane interactions or receptor presentation.

Lipid Structure Mass Spectrometry Natural Source

Tissue Accumulation: CTH (Bottom Spot) vs. Glucosylceramide in Fabry Disease

In Fabry disease, ceramide trihexoside (CTH/Gb3) accumulates in tissues to levels 30 to 300 times above normal [1]. In contrast, glucosylceramide (GlcCer), the substrate accumulating in Gaucher disease, is elevated in both plasma and red cells of Gaucher patients, whereas in Fabry disease, CTH is elevated in plasma but not in erythrocytes [2]. This differential compartmentalization underscores the unique pathophysiological role of CTH and its value as a tissue-specific biomarker.

Lysosomal Storage Disorder Fabry Disease Pathology

Ceramide Trihexosides (Bottom Spot): Evidence-Backed Application Scenarios


Mass Spectrometric Quantification of Gb3 Isoforms in Fabry Disease Monitoring

As a structurally defined 2-OH C24:0 CTH standard (≥98% purity), the bottom spot fraction serves as an ideal external calibrator or internal standard precursor for LC-MS/MS assays quantifying plasma and urinary Gb3 during enzyme replacement therapy (ERT) monitoring. Its defined hydroxylated fatty acid chain allows for accurate differentiation and quantification of specific Gb3 molecular species, directly addressing the need for precise substrate burden assessment in clinical chemistry laboratories [1].

TLC Overlay Assays for Shiga Toxin Receptor Identification

The distinct TLC mobility of the hydroxylated bottom spot, combined with its intact Galα1→4Galβ1→4Glc trisaccharide head group, makes it an essential positive control and reference standard in TLC immunostaining or toxin overlay assays for detecting and characterizing Shiga toxin receptors in biological samples. Its use ensures accurate interpretation of binding patterns and receptor isoform analysis [2].

Lipid Raft and Membrane Microdomain Compositional Studies

The presence of the 2-hydroxy fatty acyl chain on the bottom spot CTH alters its hydrogen-bonding capacity and lateral packing within lipid bilayers relative to non-hydroxylated isoforms. This structural feature makes it a valuable tool for investigating the role of fatty acid hydroxylation in the formation and stability of Gb3-enriched lipid rafts, which are implicated in toxin internalization and cellular signaling .

HPLC Method Development and Validation for Neutral Glycosphingolipids

Given its high purity (≥98%) and unique retention time profile in reversed-phase HPLC systems (distinct from glucosylceramide and lactosylceramide), the bottom spot CTH is a critical component for developing and validating HPLC methods for the simultaneous quantification of neutral glycosphingolipids in plasma, including follow-up of patients on therapy for Gaucher or Fabry disease [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceramide trihexosides (bottom spot)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.